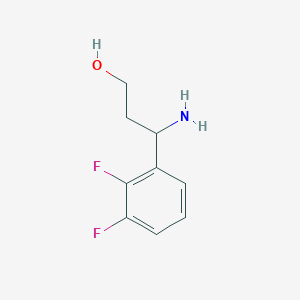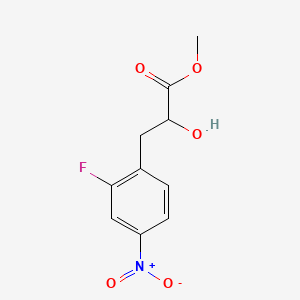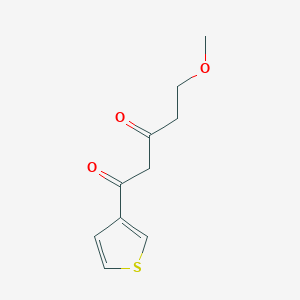![molecular formula C18H15BrN2O4S B13558602 Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13558602.png)
Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a brominated hydroxyphenyl group, and a cyanoprop-2-enamido moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Bromination: The starting material, 2-hydroxyacetophenone, undergoes bromination using bromine to form 5-bromo-2-hydroxyacetophenone.
Knoevenagel Condensation: This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base to form the 2-cyanoprop-2-enamido derivative.
Thiophene Ring Formation: The final step involves the formation of the thiophene ring through a cyclization reaction with 4,5-dimethylthiophene-3-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxyacetophenone derivatives.
Reduction: Formation of 2-amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The brominated hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The cyanoprop-2-enamido moiety may also play a role in binding to specific sites on proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: Shares the brominated hydroxyphenyl group but lacks the thiophene ring and cyanoprop-2-enamido moiety.
5-Bromo-2-hydroxybenzeneacetic acid methyl ester: Similar structure but different functional groups.
Uniqueness
Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a thiophene ring, brominated hydroxyphenyl group, and cyanoprop-2-enamido moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H15BrN2O4S |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
methyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H15BrN2O4S/c1-9-10(2)26-17(15(9)18(24)25-3)21-16(23)12(8-20)6-11-7-13(19)4-5-14(11)22/h4-7,22H,1-3H3,(H,21,23)/b12-6+ |
Clave InChI |
YJEBSCUAANSUJK-WUXMJOGZSA-N |
SMILES isomérico |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


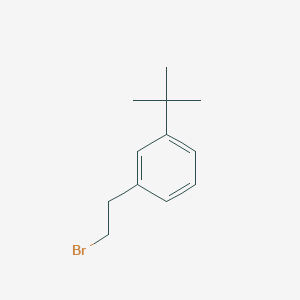
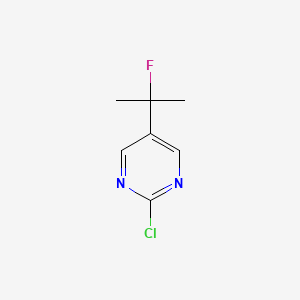
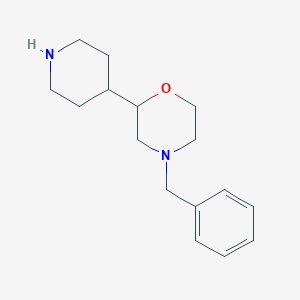
![9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13558539.png)
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)

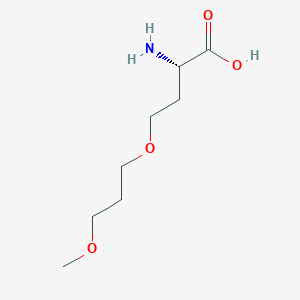
![4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile](/img/structure/B13558557.png)
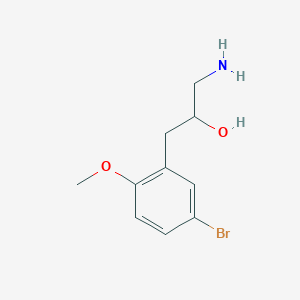
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
![{[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
